molecular formula C24H36N2O4S B11086883 N-[3-(dibutylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide

N-[3-(dibutylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No.: B11086883
M. Wt: 448.6 g/mol
InChI Key: YMJZGIKRPOSZBV-UHFFFAOYSA-N
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Description

N-[3-(dibutylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide is a complex organic compound with a molecular formula of C24H36N2O4S. This compound is known for its unique structural features, which include a dibutylamino group, a hydroxypropyl group, and a methoxyphenyl group attached to a benzenesulfonamide core. It has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dibutylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide typically involves multiple steps. One common method involves the reaction of 4-methoxybenzenesulfonyl chloride with 3-(dibutylamino)-2-hydroxypropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated reactors and real-time monitoring systems can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dibutylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or sodium hydride (NaH) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield a ketone or carboxylic acid, while reduction of a nitro group can produce an amine.

Scientific Research Applications

N-[3-(dibutylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(dibutylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of carbonic anhydrase IX, an enzyme involved in regulating pH in cancer cells. By inhibiting this enzyme, the compound can disrupt the metabolic processes of cancer cells, leading to their death.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(dibutylamino)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide
  • N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide

Uniqueness

N-[3-(dibutylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dibutylamino group, in particular, may enhance its ability to interact with certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H36N2O4S

Molecular Weight

448.6 g/mol

IUPAC Name

N-[3-(dibutylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C24H36N2O4S/c1-4-6-17-25(18-7-5-2)19-22(27)20-26(21-13-15-23(30-3)16-14-21)31(28,29)24-11-9-8-10-12-24/h8-16,22,27H,4-7,17-20H2,1-3H3

InChI Key

YMJZGIKRPOSZBV-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CC(CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC=C2)O

Origin of Product

United States

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